2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a compound that falls under the category of heterocyclic compounds, possessing both isothiazolone and benzothiazole moieties. These types of compounds are often of significant interest due to their diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes involves the formation of the benzoisothiazolone core followed by the incorporation of the benzothiazole moiety. The synthesis generally involves:
Formation of the benzoisothiazolone core: : This is typically achieved through the cyclization of 2-aminothiophenol with appropriate anhydrides or carboxylic acids.
Incorporation of the benzothiazole: : This step often involves condensation reactions where the benzoisothiazolone intermediate reacts with 4-methylbenzo[d]thiazole-2-carboxylic acid under dehydrating conditions.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using robust and cost-effective reagents. Process optimizations focus on increasing yields and reducing the use of hazardous chemicals. Specific details of industrial methods, however, might vary and are often proprietary.
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the carbonyl group or the sulfonyl moiety.
Substitution: : The aromatic systems can undergo electrophilic substitution reactions, particularly nitration, halogenation, and sulfonation.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: : Common reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Electrophilic substitutions typically utilize reagents like sulfuric acid (H₂SO₄) for sulfonation and nitrating mixtures for nitration.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation may yield the corresponding sulfone, while reduction may produce the corresponding thioether or amine derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a versatile compound with various applications:
Chemistry:Used as a building block in organic synthesis.
Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Explored for its potential antimicrobial properties.
Studied for potential anti-inflammatory and anticancer activities.
Investigated as a potential additive in polymer and material science.
Used in the development of novel agrochemicals.
Mechanism of Action
The precise mechanism of action varies depending on the application:
Biological Systems: : The compound may interact with specific enzymes or proteins, modulating their activity.
Chemical Reactivity: : In synthetic applications, it serves as a reactive intermediate, participating in various coupling and cyclization reactions.
Molecular Targets and Pathways: In biological contexts, potential targets include enzymes involved in inflammation or cell proliferation pathways. The exact targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide has unique features:
Similar Compounds:2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide: : Lacks the benzothiazole moiety but shares similar reactivity patterns.
N-(4-methylbenzo[d]thiazol-2-yl)acetamide: : Lacks the benzoisothiazolone core.
The combination of benzoisothiazolone and benzothiazole moieties offers unique reactivity and potential biological activities not seen in simpler analogs.
In essence, this compound represents an intriguing intersection of chemistry and biology, with potential applications in a variety of fields. The ongoing research continues to unravel its full potential.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c1-10-5-4-7-12-15(10)19-17(25-12)18-14(21)9-20-16(22)11-6-2-3-8-13(11)26(20,23)24/h2-8H,9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEFFRTUDVDBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.